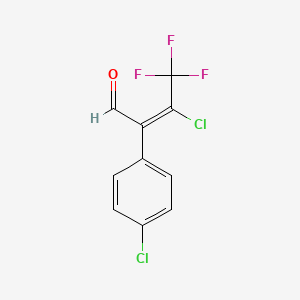

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal

説明

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a butenal backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.

化学反応の分析

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid.

Reduction: 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of key enzymes involved in cell proliferation.

類似化合物との比較

Similar Compounds

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanol: A reduced form of the compound with similar chemical properties.

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobutanoic acid: An oxidized form with different reactivity.

4-Chloro-3-(trifluoromethyl)benzaldehyde: A structurally related compound with different functional groups.

Uniqueness

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal is unique due to the combination of chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.

生物活性

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal, a halogenated aldehyde, has garnered attention due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests significant interactions with biological systems. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H5Cl2F3O

- Molar Mass : 269.05 g/mol

- Density : 1.11 g/cm³

- Melting Point : 53-56 °C

- Boiling Point : 220.3 °C

These properties indicate a stable compound that can be synthesized and characterized for biological evaluations.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi by inducing oxidative stress and damaging cellular components .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Halogenated aldehydes have been studied for their ability to induce apoptosis in cancer cells. A notable study demonstrated that structurally related compounds could bind to DNA and inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through mechanisms involving DNA intercalation and disruption of topoisomerase function .

Study on Anticancer Activity

In a recent study, researchers synthesized several halogenated Schiff base compounds and evaluated their anticancer activities against MCF-7 and HeLa cell lines using MTT assays. The results indicated that the presence of chlorine atoms significantly enhanced the cytotoxicity of the compounds. Specifically, the study found that the binding affinity of these compounds to DNA was influenced by their halogen substituents, suggesting a correlation between structural features and biological activity .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial effects of various halogenated aldehydes, including derivatives of this compound. The findings revealed that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H5Cl2F3O |

| Molar Mass | 269.05 g/mol |

| Density | 1.11 g/cm³ |

| Melting Point | 53-56 °C |

| Boiling Point | 220.3 °C |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group into α,β-unsaturated aldehydes?

The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or via halogen exchange (Halex reaction) with CuF₂. For α,β-unsaturated systems, conjugate addition to fluorinated enones followed by oxidation to aldehydes is common. Evidence from fluorinated benzaldehyde syntheses (e.g., 4-chloro-2-fluorobenzaldehyde) suggests halogen-directed electrophilic substitution or Friedel-Crafts acylation as viable pathways .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : Compare experimental ¹H/¹³C NMR shifts with PubChem data for structurally similar compounds (e.g., ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate). Key signals include downfield aldehydic protons (~9-10 ppm) and splitting patterns from conjugated enal systems .

- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1200 cm⁻¹) .

- MS : Use high-resolution MS to verify the molecular ion (M⁺) and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .

Q. What crystallographic methods are suitable for resolving its molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. For disordered trifluoromethyl groups, use PART instructions and restraints to model partial occupancy. The SHELX suite’s robustness in handling small-molecule data, including high-resolution or twinned crystals, ensures accurate bond-length/angle measurements .

Advanced Research Questions

Q. How to design experiments to assess its potential as a pesticidal intermediate?

- Bioactivity Screening : Test against agriculturally relevant pests (e.g., Spodoptera frugiperda) using leaf-dip assays. Compare efficacy with known pesticidal tetrazolones (e.g., compounds in BASF’s patent) to identify structural activity relationships (SAR) .

- Metabolic Stability : Use HPLC-MS to monitor degradation in simulated environmental conditions (pH, UV exposure). Reference chlorophenol standards (e.g., 4-chlorophenol) for calibration .

Q. How to resolve contradictions between computational and experimental dipole moments?

- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for CHCl₃ or DMSO).

- Experimental : Measure dipole moments via solution-state dielectric constant methods. Discrepancies may arise from solvent polarity effects or conformational flexibility in the enal moiety. Cross-validate with gas-phase electron diffraction if feasible .

Q. What strategies mitigate isomerization during storage or reaction conditions?

- Stability Studies : Monitor isomerization (e.g., cis/trans or keto-enol tautomerism) via time-resolved ¹⁹F NMR in varying solvents (polar vs. nonpolar).

- Stabilization : Add radical inhibitors (e.g., BHT) or store at low temperatures (0–6°C) to suppress thermal degradation, as demonstrated for chlorophenol standards .

Q. How to optimize catalytic asymmetric synthesis for enantiopure derivatives?

Use chiral organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for enantioselective aldol or Michael additions. Compare enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB .

Q. Methodological Notes

- Crystallographic Refinement : For SHELXL, apply TWIN and BASF instructions to handle twinning in crystals with Z’ > 1 .

- Analytical Cross-Validation : Combine GC-MS (for volatile impurities) and LC-HRMS (for nonvolatile byproducts) to ensure purity >98% .

- Safety Protocols : Follow OSHA guidelines for handling chlorinated/fluorinated compounds, including fume hood use and PPE (nitrile gloves, respirators) .

特性

IUPAC Name |

3-chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O/c11-7-3-1-6(2-4-7)8(5-16)9(12)10(13,14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKKYEVKEFVYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C(F)(F)F)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694139 | |

| Record name | 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185389-58-6 | |

| Record name | 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。